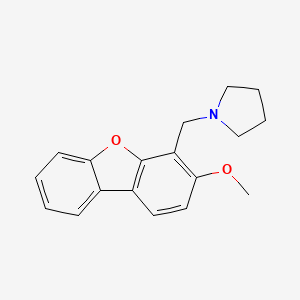

3-Methoxy-4-pyrrolidinylmethyldibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

42840-17-5 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-[(3-methoxydibenzofuran-4-yl)methyl]pyrrolidine |

InChI |

InChI=1S/C18H19NO2/c1-20-16-9-8-14-13-6-2-3-7-17(13)21-18(14)15(16)12-19-10-4-5-11-19/h2-3,6-9H,4-5,10-12H2,1H3 |

InChI Key |

ZFSBQYGDFHMZKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCCC4 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Advanced Analytical Characterization of Substituted Dibenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete structural elucidation of 3-Methoxy-4-pyrrolidinylmethyldibenzofuran.

One-Dimensional NMR (¹H, ¹³C, DEPT) Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be expected to show a complex pattern of signals corresponding to the protons on the dibenzofuran (B1670420) core. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing effects of the fused furan (B31954) ring. The pyrrolidinylmethyl substituent would exhibit characteristic signals in the aliphatic region of the spectrum. The methoxy group would appear as a sharp singlet.

¹³C NMR and DEPT Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the carbon attached to the methoxy group showing a significant downfield shift.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |

| 1 | 7.8 - 8.0 (d) | 120 - 125 | CH |

| 2 | 7.3 - 7.5 (t) | 125 - 130 | CH |

| 3 | - | 150 - 155 | C |

| 4 | - | 115 - 120 | C |

| 6 | 7.5 - 7.7 (d) | 110 - 115 | CH |

| 7 | 7.2 - 7.4 (t) | 120 - 125 | CH |

| 8 | 7.4 - 7.6 (t) | 120 - 125 | CH |

| 9 | 7.9 - 8.1 (d) | 110 - 115 | CH |

| 4a | - | 120 - 125 | C |

| 5a | - | 155 - 160 | C |

| 9a | - | 125 - 130 | C |

| 9b | - | 150 - 155 | C |

| OCH₃ | 3.9 - 4.1 (s) | 55 - 60 | CH₃ |

| CH₂-N | 3.6 - 3.8 (s) | 50 - 55 | CH₂ |

| N-CH₂ | 2.5 - 2.7 (t) | 50 - 55 | CH₂ |

| CH₂-CH₂ | 1.7 - 1.9 (m) | 20 - 25 | CH₂ |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the pyrrolidine (B122466) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful for confirming the substitution pattern, for example, by showing a correlation between the CH₂-N protons and the proton at C-6, and between the methoxy protons and the proton at C-2.

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), could provide more detailed information about the conformational preferences of the pyrrolidinylmethyl substituent relative to the planar dibenzofuran ring system. Variable temperature NMR studies could also be employed to investigate any dynamic processes, such as restricted rotation around the C-4 to CH₂ bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode would be the most suitable technique. The pyrrolidine nitrogen would be readily protonated to form the [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) could also be used and might provide complementary fragmentation information.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 282.1489 |

| [M+Na]⁺ | 304.1308 |

| [M+K]⁺ | 320.1047 |

Analysis of Fragmentation Patterns for Structural Confirmation of Substituents

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information by inducing fragmentation. The fragmentation pattern would be expected to be characteristic of the substituents. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable dibenzofuranylmethyl cation. Another expected fragmentation would be the loss of the pyrrolidine ring. The analysis of these fragment ions would provide strong evidence for the presence and connectivity of the methoxy and pyrrolidinylmethyl groups on the dibenzofuran scaffold.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. In IR spectroscopy, a vibration must result in a change in the molecular dipole moment to be active, whereas in Raman spectroscopy, a change in the polarizability of the molecule is required. ksu.edu.saillinois.edu Consequently, these two techniques provide complementary information about the molecular structure. For a complex molecule like this compound, the resulting spectra are a superposition of the characteristic vibrations of its constituent parts: the dibenzofuran core, the methoxy group, and the pyrrolidinyl moiety.

The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to each of its structural components.

Dibenzofuran Moiety: The dibenzofuran core structure gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a series of bands, often of variable intensity, in the 1650-1450 cm⁻¹ range. The C-O-C stretching of the furan ring within the dibenzofuran structure is expected to produce a strong band, typically around 1250-1150 cm⁻¹. Out-of-plane C-H bending vibrations are also prominent in the 900-700 cm⁻¹ region, and their exact position can provide information about the substitution pattern on the aromatic rings. nih.gov

Methoxy Moiety (-OCH₃): The methoxy group is characterized by several key vibrational modes. A strong, asymmetric C-H stretching band typically appears around 2960 cm⁻¹, with a symmetric counterpart near 2850 cm⁻¹. The C-O stretching vibration of the methoxy group is also a prominent feature, usually observed as a strong band in the 1150-1085 cm⁻¹ region. researchgate.net

Pyrrolidinyl Moiety: The saturated heterocyclic pyrrolidine ring contributes characteristic aliphatic vibrational bands. The C-H stretching vibrations of the CH₂ groups in the ring are found in the 2950-2850 cm⁻¹ region, often overlapping with the methoxy C-H stretches. dtic.mil The C-N stretching vibration is typically seen in the 1250-1020 cm⁻¹ range. CH₂ bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹. dtic.mil The overtone spectra of pyrrolidine show characteristic features for the C-H and N-H (if present) stretching vibrations. dtic.mil

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Dibenzofuran | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1650 - 1450 | IR, Raman | |

| Aryl Ether C-O-C Stretch | 1250 - 1150 | IR (strong) | |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | IR (strong) | |

| Methoxy | Asymmetric C-H Stretch | ~2960 | IR, Raman |

| Symmetric C-H Stretch | ~2850 | IR, Raman | |

| C-O Stretch | 1150 - 1085 | IR (strong) | |

| Pyrrolidinyl | Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |

| CH₂ Bend (Scissoring) | 1470 - 1450 | IR | |

| C-N Stretch | 1250 - 1020 | IR |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and stereochemistry.

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical prerequisite. For an organic molecule such as this compound, several common techniques can be employed for crystal growth. ntu.edu.sgresearchgate.net The choice of method depends on the compound's solubility, stability, and melting point. researchgate.net

Slow Evaporation: This is the most common and straightforward method, where the compound is dissolved in a suitable solvent to form a near-saturated solution. ufl.edu The container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, leading to a gradual increase in concentration and the formation of crystals. uni-marburg.de

Slow Cooling: This technique is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility drops, and the solution becomes supersaturated, promoting crystal growth. uni-marburg.de

Vapor Diffusion: In this method, the compound is dissolved in a "good" solvent, and this solution is placed in a sealed container along with a vial of a "poor" solvent (an antisolvent) in which the compound is insoluble. ntu.edu.sg The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. ntu.edu.sg

Liquid-Liquid Diffusion: Similar to vapor diffusion, this technique involves carefully layering a solution of the compound over a less dense, miscible antisolvent. Crystals form at the interface where the two liquids slowly mix. ntu.edu.sg

Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can yield high-purity crystals free from solvent impurities. The material is heated under vacuum, and the vapor crystallizes on a cooled surface. ufl.edu

The success of these methods often requires careful optimization of parameters such as solvent choice, concentration, temperature, and the exclusion of dust and mechanical disturbances. ufl.eduuni-marburg.de

While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be inferred from data on analogous dibenzofuran derivatives. researchgate.netnih.gov The analysis would confirm the planarity of the dibenzofuran system and define the precise orientation of the methoxy and pyrrolidinylmethyl substituents.

Bond Lengths: The C-C bond lengths within the aromatic rings of the dibenzofuran core are expected to be in the range of 1.37 to 1.41 Å, typical for aromatic systems. The C-O bonds within the central furan ring would be approximately 1.38 Å. researchgate.net The C-O bond of the methoxy group to the aromatic ring would be around 1.37 Å, while the O-CH₃ bond would be near 1.43 Å. In the pyrrolidine ring, C-C and C-N single bonds would have lengths of approximately 1.53 Å and 1.47 Å, respectively.

Bond Angles: The internal angles of the benzene (B151609) rings should be close to 120°. The C-O-C angle within the furan ring of the dibenzofuran core is significantly constrained by its five-membered ring structure, typically resulting in an angle around 105°. researchgate.net The C-O-C angle of the methoxy group would be approximately 117-118°. The internal C-C-C, C-N-C, and C-C-N angles of the pyrrolidine ring would be close to the tetrahedral angle of 109.5°, but likely distorted due to ring strain to values between 102° and 106°.

Dihedral Angles: A key feature would be the dihedral angles describing the orientation of the substituents relative to the dibenzofuran plane. The dibenzofuran core itself is expected to be nearly planar. The dihedral angle defined by the C-C-O-C atoms of the methoxy group would indicate the orientation of the methyl group relative to the aromatic ring. Similarly, the dihedral angles involving the C-C-C-N chain of the pyrrolidinylmethyl substituent would describe its conformation.

The following table presents expected bond lengths and angles based on data from similar structures.

| Parameter | Bond/Angle Type | Expected Value |

| Bond Lengths (Å) | Aromatic C-C (Dibenzofuran) | 1.37 - 1.41 |

| Furan C-O (Dibenzofuran) | ~1.38 | |

| Aryl C-O (Methoxy) | ~1.37 | |

| O-CH₃ (Methoxy) | ~1.43 | |

| Aliphatic C-C (Pyrrolidine) | ~1.53 | |

| Aliphatic C-N (Pyrrolidine) | ~1.47 | |

| Bond Angles (°) | C-O-C (Dibenzofuran Ring) | ~105 |

| Aromatic C-C-C | ~120 | |

| Ar-O-CH₃ (Methoxy) | ~117 | |

| C-N-C (Pyrrolidine Ring) | ~104 |

Chromatographic Purity Assessment and Quantification Techniques

Chromatographic methods are essential for determining the purity of a synthesized compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for the analysis of organic compounds, including heterocyclic and aromatic molecules. nih.govnih.gov

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. moravek.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. libretexts.org

Purity Analysis: In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The sample is injected into the system, and as it passes through the column, its components separate. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will interact more strongly with the stationary phase and elute later. libretexts.org A detector (commonly a UV-Vis detector, as the dibenzofuran core is strongly chromophoric) measures the components as they exit the column. A pure compound should ideally yield a single, sharp, and symmetrical peak in the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. rsc.org

A hypothetical HPLC analysis result for the compound is presented in the table below.

| Parameter | Value |

| Retention Time (tᵣ) | 8.45 min |

| Peak Area | 12580 mAUs |

| Total Peak Area | 12615 mAUs |

| Purity (Area %) | 99.72% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of substituted dibenzofurans, GC-MS is particularly valuable for the analysis of derivatives that can be readily volatilized without decomposition. For a compound such as this compound, direct analysis by GC-MS may be challenging due to its relatively high molecular weight and polarity. Therefore, analysis of its more volatile derivatives, or the study of related, more volatile substituted dibenzofurans, provides crucial insights into its expected behavior and mass spectral fragmentation patterns.

The chromatographic separation in GC is governed by the compound's volatility and its interaction with the stationary phase of the GC column. For dibenzofuran derivatives, a non-polar or semi-polar capillary column, such as one coated with 5% phenyl polysiloxane, is typically employed. The retention time of a specific derivative is influenced by its boiling point and polarity. Generally, less polar and more volatile compounds will elute earlier from the column. For substituted dibenzofurans, the retention time increases with the size of the alkyl substituents and the presence of polar functional groups.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺•) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Detailed Research Findings

The electron ionization mass spectrum of a volatile derivative of this compound is expected to exhibit a prominent molecular ion peak, a testament to the stability of the fused ring system. The primary fragmentation pathways would likely involve the cleavage of the bonds benzylic to the dibenzofuran core and adjacent to the pyrrolidine nitrogen.

Fragmentation of the Dibenzofuran Core:

The dibenzofuran nucleus is a stable aromatic system. Its fragmentation is characterized by the sequential loss of small neutral molecules like CO and CHO from the molecular ion. For a methoxy-substituted dibenzofuran, a characteristic loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion is anticipated, followed by the expulsion of a carbon monoxide (CO) molecule.

Fragmentation of the Pyrrolidinylmethyl Side Chain:

The most significant fragmentation pathway for the side chain is expected to be the alpha-cleavage of the C-C bond between the methylene group and the pyrrolidine ring. This would result in the formation of a highly stable pyrrolidinylmethyl cation. Another characteristic fragmentation is the cleavage of the bond between the dibenzofuran ring and the methylene bridge, leading to a resonance-stabilized dibenzofuran fragment and a pyrrolidinylmethyl radical.

The table below summarizes the predicted major fragment ions for a hypothetical volatile derivative of this compound based on the principles of mass spectrometry and data from related compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation | Fragmentation Pathway |

| M⁺• | Molecular Ion | [C₁₈H₁₉NO₂]⁺• | Electron Ionization |

| M-15 | [M - CH₃]⁺ | [C₁₇H₁₆NO₂]⁺ | Loss of a methyl radical from the methoxy group |

| M-29 | [M - C₂H₅]⁺ | [C₁₆H₁₄NO₂]⁺ | Loss of an ethyl radical from the pyrrolidine ring |

| M-43 | [M - C₃H₇]⁺ | [C₁₅H₁₂NO₂]⁺ | Loss of a propyl radical from the pyrrolidine ring |

| M-70 | [M - C₄H₈N]⁺ | [C₁₄H₁₁O₂]⁺ | Cleavage of the bond between the methylene group and the pyrrolidine ring |

| 199 | Dibenzofuran fragment | [C₁₃H₉O₂]⁺ | Cleavage of the C-C bond of the methylene bridge |

| 84 | Pyrrolidinylmethyl cation | [C₅H₁₀N]⁺ | Alpha-cleavage at the benzylic position |

Note: The m/z values in this table are hypothetical and intended to illustrate the expected fragmentation patterns. Actual values would depend on the specific volatile derivative being analyzed.

Theoretical and Computational Investigations on 3 Methoxy 4 Pyrrolidinylmethyldibenzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in predicting the electronic behavior and geometric structure of molecules. For 3-Methoxy-4-pyrrolidinylmethyldibenzofuran, these methods provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Calculations are typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netepstem.net

Geometry Optimization: The optimization process minimizes the total electronic energy of the molecule, yielding its equilibrium structure. From this, key structural parameters like bond lengths and angles can be determined. Based on analyses of similar structures, a set of predicted geometric parameters for this compound has been compiled. epstem.netresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for Key Structural Moieties of this compound Data is hypothetical and based on typical values for similar chemical structures calculated with DFT methods.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (in Benzene (B151609) Ring) | ~1.40 |

| Bond Length (Å) | C-O (in Furan (B31954) Ring) | ~1.36 |

| Bond Length (Å) | C-O (Methoxy) | ~1.37 |

| Bond Length (Å) | C-N (Pyrrolidine) | ~1.47 |

| Bond Angle (°) | C-O-C (Furan Ring) | ~105.0 |

| Bond Angle (°) | Ar-C-N (Linker) | ~112.0 |

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. The predicted frequencies for characteristic functional groups are tabulated below, based on DFT studies of related aromatic and heterocyclic compounds. nih.govnih.govspectroscopyonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Data is hypothetical and based on typical values for similar functional groups calculated with DFT methods.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Aliphatic (Pyrrolidine, CH₂) | 2970 - 2850 |

| C=C Stretch | Aromatic Ring | 1610 - 1500 |

| C-O Stretch | Aromatic Ether (Furan & Methoxy) | 1260 - 1200 |

| C-N Stretch | Pyrrolidine (B122466) | 1190 - 1130 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. sapub.orgnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how a molecule interacts with other chemical species.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is predicted to be distributed across the electron-rich dibenzofuran (B1670420) ring system and the nitrogen atom of the pyrrolidine moiety. The LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The LUMO is expected to be localized primarily over the aromatic dibenzofuran core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies that less energy is required to excite an electron, suggesting higher chemical reactivity. Computational studies on the parent dibenzofuran molecule have reported a HOMO-LUMO gap of approximately 5.028 eV, providing a baseline for estimating the properties of this substituted derivative. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Data is hypothetical, informed by DFT calculations on the parent dibenzofuran structure.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

The electron density distribution, also derived from quantum calculations, illustrates how electrons are shared among the atoms, revealing the molecule's polarity and charge distribution.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across the molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. acs.orgbhu.ac.in

In an EPS map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are favorable for electrophilic attack. For this compound, these negative regions are expected to be concentrated around the electronegative oxygen atoms of the furan and methoxy (B1213986) groups, as well as the nitrogen atom of the pyrrolidine ring. Conversely, regions of positive electrostatic potential, colored blue, denote electron-poor areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and identify its preferred shapes or conformers. aip.orgnih.govchemrxiv.org These methods are crucial for understanding how the molecule's three-dimensional structure can influence its properties and interactions.

The pyrrolidinylmethyl substituent introduces significant conformational flexibility. The five-membered pyrrolidine ring is not planar and exists in puckered conformations, most commonly described as "envelope" or "twist" forms. nih.gov Furthermore, there is rotational freedom around the single bonds connecting the pyrrolidinylmethyl group to the dibenzofuran core.

Computational exploration of the potential energy surface can identify various stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at equilibrium, with the molecule spending most of its time in the lowest-energy states. A rigorous conformational analysis would be necessary to fully characterize these preferences. researchgate.net

Table 4: Hypothetical Relative Energies of Potential Conformers of the Pyrrolidinylmethyl Moiety This table illustrates a conceptual outcome of a conformational search, showing that different spatial arrangements have different stabilities.

| Conformer | Description of Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global Minimum (e.g., specific ring pucker and side-chain torsion) | 0.00 |

| 2 | Alternative Ring Pucker | +0.85 |

| 3 | Rotation about Ar-CH₂ bond | +1.50 |

| 4 | Rotation about CH₂-N bond | +2.10 |

The substituents on the dibenzofuran ring—the methoxy group and the pyrrolidinylmethyl group—are not static. They can rotate around the single bonds that connect them to the aromatic core.

Methoxy Substituent: The methyl group of the methoxy substituent can rotate around the Ar-O bond. While there is a preference for a coplanar orientation with the aromatic ring to maximize electronic conjugation, the energy barrier to this rotation is typically low, allowing for considerable flexibility at room temperature.

Pyrrolidinylmethyl Substituent: The torsional flexibility of this larger group is more complex. Rotation around the Ar-CH₂ bond will be influenced by steric interactions with the adjacent methoxy group and the dibenzofuran ring system. Molecular dynamics simulations can model these movements over time, providing insight into the dynamic behavior and accessible conformations of the molecule in a simulated environment.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound "this compound." As a result, it is not possible to generate an article that focuses solely on the theoretical and computational investigations of this particular molecule as requested.

The instructions provided were to strictly adhere to the specified compound and the outlined sections. Introducing information from related but distinct compounds would violate these core requirements. Scientific accuracy and adherence to the specified subject are paramount, and in the absence of any research data on "this compound," the generation of the requested article cannot be fulfilled.

Investigation of Structure Property Relationships and Chemical Reactivity of the Dibenzofuran Scaffold

Influence of the Methoxy (B1213986) Group on the Electronic Properties and Reactivity of the Dibenzofuran (B1670420) Core

The methoxy (-OCH₃) group at the 3-position is a powerful modulator of the dibenzofuran's electronic landscape. It exerts a dual electronic effect on the aromatic system: a sigma-withdrawing inductive effect and a pi-donating resonance effect. viu.ca

Inductive Effect (I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom it is attached to (C3) through the sigma bond. This effect is localized and decreases with distance. viu.ca

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. libretexts.org This donation of electron density increases the electron richness of the entire dibenzofuran ring system, a phenomenon known as a positive resonance effect. libretexts.orglibretexts.org

In aromatic ethers like this, the resonance effect is dominant and significantly outweighs the inductive effect. viu.calibretexts.org This net electron donation activates the dibenzofuran core, making it more susceptible to electrophilic attack compared to the unsubstituted parent molecule. libretexts.org The increased electron density is most pronounced at the positions ortho and para to the methoxy group. This directing effect is crucial in predicting the regioselectivity of chemical reactions. libretexts.org Furthermore, the introduction of a methoxy group can alter the thermodynamic properties of the aromatic core, impacting reaction enthalpies. mdpi.com

| Electronic Effect | Description | Influence on Dibenzofuran Core |

|---|---|---|

| Inductive Effect (Sigma-withdrawing) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. | Minor deactivating influence, localized at C3. |

| Resonance Effect (Pi-donating) | Donation of oxygen's lone pair electrons into the aromatic pi-system. | Strongly activates the entire ring system towards electrophiles. |

| Net Effect | The resonance effect dominates, resulting in overall ring activation. | Increased nucleophilicity of the aromatic rings. |

Impact of the Pyrrolidinylmethyl Substituent on Molecular Topology and Intermolecular Interactions

The pyrrolidinylmethyl group at the 4-position introduces significant steric bulk and a basic nitrogen center, which collectively influence the molecule's three-dimensional shape (molecular topology) and how it interacts with other molecules.

Intermolecular Interactions: The tertiary amine nitrogen of the pyrrolidine (B122466) ring is a key site for intermolecular interactions.

Basicity and Hydrogen Bonding: As a Lewis base, the nitrogen atom can be protonated by acids to form a positively charged ammonium (B1175870) salt. It can also act as a hydrogen bond acceptor, interacting with hydrogen bond donors like water or alcohols. This capability significantly influences the compound's solubility in protic solvents.

Steric Hindrance: The bulk of the substituent can sterically shield adjacent positions on the dibenzofuran ring, potentially hindering the approach of reactants at the C5 position. libretexts.org

Comparative Studies with Analogues Bearing Different Amine Side Chains (e.g., Piperidinylmethyl Derivatives)

To understand the specific role of the pyrrolidine moiety, it is instructive to compare it with analogues, such as a corresponding piperidinylmethyl derivative.

Replacing the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring introduces distinct changes in steric and electronic properties. differencebetween.com

Steric Effects: The piperidine ring is larger and conformationally different from pyrrolidine, preferring a "chair" conformation to minimize steric strain. differencebetween.com This increased bulk can lead to greater steric hindrance around the 4-position of the dibenzofuran, potentially influencing reaction rates and crystal packing. Studies on related heterocyclic systems show that steric hindrance can be a dominant factor in controlling stereoselectivity and reaction outcomes. nih.govacs.org

Electronic Effects (Basicity): Pyrrolidine and piperidine have very similar basicities (pKa of their conjugate acids are ~11.27 and ~11.22, respectively). stackexchange.com This slight difference is often attributed to subtle differences in the geometry and hybridization of the nitrogen atom and the stability of the corresponding protonated form. stackexchange.com Therefore, switching from a pyrrolidinylmethyl to a piperidinylmethyl group is not expected to cause a major change in the electronic properties related to the amine's basicity.

| Property | Pyrrolidinylmethyl Derivative | Piperidinylmethyl Derivative |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Preferred Conformation | Envelope/Twist | Chair |

| Steric Bulk | Moderate | Higher |

| Basicity (pKa of conjugate acid) | ~11.27 | ~11.22 |

Reactivity Profiling: Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the dibenzofuran core is dictated by the combined electronic effects of the substituents.

Electrophilic Aromatic Substitution: The dibenzofuran ring system in this molecule is highly activated towards electrophilic substitution due to the potent electron-donating resonance effect of the 3-methoxy group. libretexts.org This group strongly directs incoming electrophiles to the ortho and para positions.

The position ortho to the methoxy group is C2.

The other position ortho is C4, which is already substituted.

The position para to the methoxy group is C7.

Between the potential sites, the C2 position is expected to be the most reactive. The C4 position is blocked, and the directing effect to the more distant C7 position is generally weaker. The pyrrolidinylmethyl group at C4 does not significantly participate in resonance with the ring and its primary electronic influence is a weak, deactivating inductive effect. Therefore, the regioselectivity is overwhelmingly controlled by the methoxy group.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on this electron-rich aromatic system is generally unfavorable. Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring, neither of which are present in this molecule.

Photophysical Properties of Substituted Dibenzofurans (e.g., light absorption, if applicable)

Light Absorption and Emission: Both the methoxy and amino groups are auxochromes, which, when attached to a chromophore like dibenzofuran, can shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). researchgate.net This is due to the extension of the conjugated pi-system by the lone pair electrons on the oxygen and nitrogen atoms. Studies on other substituted aromatic systems confirm that amino and methoxy groups enhance fluorescence properties. nih.govnih.govresearchgate.netmdpi.com

Fluorescence Quantum Yield: The fluorescence quantum yield (a measure of the efficiency of the fluorescence process) can also be affected. Electron-donating groups can either increase or decrease the quantum yield depending on various factors, including the potential for non-radiative decay pathways. For example, some amino-substituted dyes show strong fluorescence, while in other contexts, they can quench fluorescence. nih.gov The rigid structure of the dibenzofuran core is generally favorable for high fluorescence quantum yields.

The table below shows photophysical data for a related methoxy-substituted nitrodibenzofuran, illustrating how substituents modify the parent scaffold's properties.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| Fmoc-Cys(NDBF)-OH | 330 | 9,500 | 0.53 |

| Fmoc-Cys(MeO-NDBF)-OH | 340 | 11,000 | 0.70 |

The addition of a methoxy group to the nitrodibenzofuran (NDBF) system results in a red-shift in the maximum absorption wavelength (λmax) and an increase in both the molar extinction coefficient and the quantum yield, demonstrating the significant electronic influence of this substituent. nih.gov

Advanced Methodological Developments and Innovations in Dibenzofuran Research

Development of Novel Catalytic Systems for Efficient Functionalization

The introduction of substituents onto the dibenzofuran (B1670420) core with precision and efficiency is a key challenge. Recent research has focused on the development of novel catalytic systems to achieve this. Transition metal-catalyzed cross-coupling reactions have been instrumental in the synthesis of functionalized dibenzofurans. For instance, palladium-catalyzed reactions are widely used for C-C and C-N bond formation. organic-chemistry.orgbiointerfaceresearch.com In the context of 3-Methoxy-4-pyrrolidinylmethyldibenzofuran, a hypothetical final step in its synthesis could involve a palladium-catalyzed coupling of a suitable pyrrolidinylmethyl precursor with a functionalized dibenzofuran.

Rhodium-based catalysts have also emerged as powerful tools for the C-H functionalization of arenes, offering a direct and atom-economical approach to introduce new functional groups. rsc.org The application of a rhodium catalyst could potentially be used to directly introduce the pyrrolidinylmethyl group at the 4-position of 3-methoxydibenzofuran (B1642342). Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, have been employed for the formation of C-O and C-N bonds in the synthesis of dibenzofuran derivatives. nih.gov

Below is a table summarizing various catalytic systems that could be adapted for the synthesis and functionalization of this compound.

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

| Palladium Acetate (B1210297)/Ligand | Cross-coupling | Coupling of a pyrrolidinylmethyl precursor with a functionalized 3-methoxydibenzofuran. | organic-chemistry.org |

| Rhodium(III) Complexes | C-H Activation/Functionalization | Direct introduction of the pyrrolidinylmethyl group onto the 3-methoxydibenzofuran core. | rsc.org |

| Copper(I) Iodide/Ligand | Ullmann Condensation | Formation of the ether linkage within the dibenzofuran core or attachment of the methoxy (B1213986) group. | nih.gov |

| Gold/Copper Catalysis | Tandem Cyclization | Construction of the polycyclic dihydrobenzofuran core as a precursor to dibenzofuran. | rsc.org |

Application of Flow Chemistry and Microfluidic Technologies for Continuous Synthesis

Flow chemistry and microfluidic technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for automated, continuous production. The synthesis of dibenzofuran derivatives can involve hazardous reagents or intermediates, making flow chemistry an attractive alternative.

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the formation of the dibenzofuran core via a palladium-catalyzed cyclization could be performed in a heated flow reactor, allowing for precise temperature control and minimizing reaction times. Subsequent functionalization steps, such as the introduction of the methoxy and pyrrolidinylmethyl groups, could be carried out in sequential flow modules. This approach would enable the telescoping of reactions, avoiding the isolation and purification of intermediates.

A hypothetical continuous flow synthesis of this compound could involve the following stages:

| Stage | Reaction | Technology | Advantages |

| 1 | Dibenzofuran core synthesis | Packed-bed reactor with a solid-supported catalyst | High efficiency, catalyst recyclability. |

| 2 | Nitration/Reduction | Micro-reactor | Enhanced safety for energetic reactions. |

| 3 | Methoxy group introduction | Flow reactor with precise temperature control | Improved selectivity and yield. |

| 4 | Pyrrolidinylmethyl group installation | In-line purification module | Reduced workup time and solvent use. |

Strategies for Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. wikipedia.orgnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), the fate of these atoms can be traced throughout a chemical transformation using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In the context of this compound, isotopic labeling could be employed to investigate the mechanism of its formation. For instance, to study the mechanism of a palladium-catalyzed C-H activation/functionalization to introduce the pyrrolidinylmethyl group, a deuterated 3-methoxydibenzofuran could be used. The position of the deuterium (B1214612) in the product or byproducts would provide insights into the regioselectivity and the nature of the C-H bond cleavage step.

Similarly, ¹⁸O-labeling of the methoxy group could be used to probe the stability of this group under various reaction conditions or to study potential rearrangement reactions. iaea.org

| Isotopic Label | Labeled Precursor | Mechanistic Question | Analytical Technique |

| Deuterium (D) | 3-Methoxy-[4-D]-dibenzofuran | Regioselectivity of C-H functionalization | Mass Spectrometry, ¹H NMR |

| Carbon-13 (¹³C) | 3-Methoxy-4-(pyrrolidinyl-[¹³C]-methyl)dibenzofuran | Carbon skeleton rearrangement studies | ¹³C NMR |

| Oxygen-18 (¹⁸O) | 3-[¹⁸O]-Methoxy-4-pyrrolidinylmethyldibenzofuran | Stability and reactivity of the methoxy group | Mass Spectrometry, ¹⁷O NMR |

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms have revolutionized the process of reaction discovery and optimization. These technologies allow for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion.

For the development of an efficient synthesis of this compound, HTE could be employed to identify the optimal conditions for the key bond-forming reactions. For example, a 96-well plate format could be used to screen a library of palladium catalysts and ligands for a cross-coupling reaction. The reaction outcomes could be rapidly analyzed by techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Automated synthesis platforms can then be used to scale up the optimized reaction conditions and to synthesize a library of related dibenzofuran derivatives for further studies. This approach significantly accelerates the research and development process.

| HTE Parameter | Variables Screened | Desired Outcome |

| Catalyst Screening | Different transition metals (Pd, Rh, Cu) and ligands | High yield and selectivity for the desired isomer. |

| Solvent Screening | A diverse set of polar and non-polar solvents | Improved solubility of reactants and catalyst performance. |

| Temperature Optimization | Range of temperatures for each reaction step | Maximized reaction rate and minimized side product formation. |

| Base Screening | Organic and inorganic bases | Efficient catalyst turnover and reaction completion. |

Future Research Trajectories and Unexplored Avenues in 3 Methoxy 4 Pyrrolidinylmethyldibenzofuran Chemistry

Exploration of Unconventional Synthetic Pathways and Novel Precursors

The synthesis of complex dibenzofuran (B1670420) cores, such as that in 3-Methoxy-4-pyrrolidinylmethyldibenzofuran, traditionally relies on multi-step sequences. Future research will likely pivot towards more efficient and unconventional methods that offer improved atom economy and access to novel structural analogues.

C-H Activation Strategies: Direct C-H activation is a powerful tool for streamlining synthesis. cas.cnnih.gov Palladium-catalyzed, phenol-directed C-H activation/C-O cyclization presents a practical route to the dibenzofuran core using air as a mild oxidant. acs.orgnih.gov This approach can tolerate a variety of functional groups, which is crucial when dealing with decorated precursors required for this compound. acs.orgnih.gov Research into copper-catalyzed C-H activation using o-phenylphenols as substrates also shows promise for one-step cycloetherification, enhancing both synthetic efficiency and atom economy. cas.cn Exploring these methods could significantly shorten the synthetic route to the target molecule and its derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful technique for constructing heterocyclic compounds under mild conditions. mdpi.comnih.gov This method allows for the generation of radical intermediates that can participate in complex cyclizations, which are often difficult to achieve via thermal pathways. mdpi.comchim.it Applying photoredox/nickel dual catalysis could enable the stereocontrolled cyclization of unactivated alkyne precursors, offering a novel disconnection approach to the dibenzofuran scaffold. rsc.org Future work could focus on designing precursors for this compound that are amenable to these light-driven cyclization strategies. nih.gov

Flow Chemistry and Microfluidics: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and facile scalability. elveflow.comresearchgate.net The synthesis of benzofuran (B130515) derivatives has been successfully demonstrated in flow, involving sequential steps like nitroaldol condensation and Nef reactions. researchgate.net A future avenue of research is the development of a telescoped continuous flow process for this compound, integrating synthesis, work-up, and purification into a single automated sequence. This would not only accelerate synthesis but also improve reproducibility. elveflow.com

| Synthetic Strategy | Key Advantages | Potential Precursors for Dibenzofuran Core |

| C-H Activation | High atom economy, reduced number of synthetic steps, tolerates functional groups. cas.cnacs.org | Substituted o-phenylphenols, diaryl ethers. cas.cnacs.org |

| Photoredox Catalysis | Mild reaction conditions, green energy source (visible light), access to unique reactivity. mdpi.comnih.gov | Aryl iodides and unactivated alkynes, suitably functionalized peroxides. nih.govrsc.org |

| Flow Chemistry | Enhanced process control, improved safety, scalability, potential for automation. elveflow.com | Nitroalkanes and O-acetyl salicylaldehydes. researchgate.net |

Development of Advanced Analytical Tools for In-situ Monitoring of Reactions

To optimize the novel synthetic pathways described above, a deep mechanistic understanding is required. This necessitates the use of advanced analytical tools capable of monitoring reactions in real-time (in-situ). Such process analytical technology (PAT) provides critical data on reaction kinetics, intermediate formation, and endpoint determination. mt.com

In-situ Spectroscopy (NMR, MS): While FTIR and Raman are established PAT tools, future research will benefit from the broader application of more information-rich techniques. mt.com In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, allows for the direct observation and quantification of reactants, intermediates, and products as a reaction proceeds within an NMR tube. iastate.edumpg.deacs.org This can provide unambiguous structural information about transient species that are key to understanding reaction mechanisms. mpg.de Similarly, coupling reaction vessels to mass spectrometers (MS), such as via electrospray ionization (ESI-MS), enables real-time tracking of species concentrations, offering high sensitivity for kinetic analysis. nih.govnih.govhelsinki.fi

Integrated Microfluidic Reactors: The convergence of microfluidics and online analytics represents a paradigm shift in reaction optimization. nih.gov Microfluidic reactors offer superior control over heat and mass transfer, and their low volume makes them ideal for screening reaction conditions rapidly. elveflow.com Future platforms could integrate the synthesis of this compound on-chip with online analysis modules, such as chip-based liquid chromatography-mass spectrometry (LC/MS). rsc.orgrsc.org This would create an automated system for high-throughput experimentation, allowing for the rapid optimization of reaction parameters like temperature, residence time, and catalyst loading. rsc.org

| Analytical Tool | Information Gained | Application in Dibenzofuran Synthesis |

| In-situ NMR | Real-time concentration profiles, structural elucidation of intermediates, kinetic data. iastate.edumpg.de | Mechanistic investigation of C-H activation or photocatalytic cyclization steps. |

| Real-time MS | High-sensitivity tracking of reactants and products, determination of rate constants. nih.govhelsinki.fi | Monitoring fast reactions and quantifying low-concentration intermediates. |

| Microreactors with Online LC/MS | High-throughput screening data, rapid optimization of multiple reaction parameters. rsc.orgrsc.org | Automated optimization of catalyst, solvent, and temperature for novel synthetic routes. |

Theoretical Predictions for Novel Dibenzofuran Derivatives with Tailored Chemical Properties

Computational chemistry provides a powerful lens to predict the properties of molecules before they are synthesized, thereby guiding research efforts toward derivatives with the most promising characteristics. For analogues of this compound, theoretical predictions can help prioritize synthetic targets.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of novel dibenzofuran derivatives. These calculations can predict sites of reactivity for further functionalization, assess the stability of proposed intermediates in new synthetic pathways, and rationalize observed reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in molecular structure with changes in biological activity. researchgate.net For dibenzofuran derivatives, 3D-QSAR studies can identify the key structural features—such as hydrophobic regions, hydrogen bond acceptors, and aromatic ring properties—that are essential for a desired biological effect. nih.govnih.gov For example, a 3D-QSAR study on dibenzofuran inhibitors identified specific pharmacophoric features crucial for binding to a target protein. nih.gov Such models can be built for analogues of this compound to predict their activity and guide the design of more potent compounds. tandfonline.com

| Theoretical Method | Predicted Properties | Application in Dibenzofuran Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, spectroscopic signatures. | Assessing stability of novel analogues, predicting sites for further reaction. |

| 3D-QSAR | Correlation of 3D structural features with biological activity. nih.gov | Designing new derivatives with enhanced potency and selectivity. tandfonline.com |

| Molecular Docking | Binding modes and affinity of molecules to a biological target. nih.gov | Prioritizing synthetic candidates based on predicted interaction with a target protein. |

Integration of Machine Learning in Accelerating Dibenzofuran Design and Synthesis

The complexity of organic synthesis and the vastness of chemical space present significant challenges that can be addressed by artificial intelligence (AI) and machine learning (ML). gwern.net

Retrosynthesis Prediction: One of the most significant applications of AI in chemistry is in computer-aided synthesis planning. ML models, particularly those using transfer learning, are becoming increasingly adept at predicting retrosynthetic pathways for complex heterocyclic molecules. acs.orgnih.gov These tools can analyze the this compound structure and propose novel and efficient synthetic routes that may not be obvious to a human chemist. acs.orgnih.gov Given the scarcity of data for highly specific reaction classes like dibenzofuran synthesis, transfer learning approaches are particularly valuable as they can leverage knowledge from broader reaction databases. nih.gov

Reaction Optimization: ML algorithms can be combined with high-throughput experimentation platforms to create self-optimizing systems. beilstein-journals.org An active learning algorithm can take a small initial dataset of reaction outcomes and intelligently select the next set of experimental conditions to explore. duke.edu This approach can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a key step in the synthesis of this compound with minimal experimental effort. duke.edunih.gov

De Novo Design: Generative ML models can design entirely new molecules with desired properties. By training on libraries of known active compounds, these models can learn the underlying structure-activity relationships and generate novel dibenzofuran scaffolds that are predicted to have high activity and favorable drug-like properties. These hypothetical molecules can then be prioritized for synthesis and testing, significantly accelerating the discovery cycle.

| Machine Learning Application | Function | Impact on Dibenzofuran Chemistry |

| Retrosynthesis Planning | Predicts viable synthetic routes for a target molecule. acs.orgnih.gov | Proposes novel and more efficient pathways to this compound. |

| Active Learning for Optimization | Intelligently guides experimental design to find optimal reaction conditions quickly. duke.edu | Reduces the time and resources needed to optimize challenging synthetic steps. |

| De Novo Molecular Design | Generates novel molecular structures with predicted high activity. | Creates new dibenzofuran-based therapeutic candidates beyond simple analogues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.